molecular formula C19H24O4 B11150011 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate CAS No. 405918-93-6

3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B11150011
CAS No.: 405918-93-6
M. Wt: 316.4 g/mol
InChI Key: NMUNDMYUQUORFB-UHFFFAOYSA-N
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Description

3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate is a chemical compound belonging to the class of coumarins. Coumarins are a group of organic compounds with a benzopyrone structure, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

The synthesis of 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate typically involves the reaction of 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.

    Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol and acetic acid under acidic or basic conditions.

Mechanism of Action

The mechanism of action of 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate can be compared with other coumarin derivatives:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

405918-93-6

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl) acetate

InChI

InChI=1S/C19H24O4/c1-5-6-7-8-9-16-12(2)15-10-11-17(22-14(4)20)13(3)18(15)23-19(16)21/h10-11H,5-9H2,1-4H3

InChI Key

NMUNDMYUQUORFB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OC(=O)C)C)OC1=O)C

Origin of Product

United States

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